molecular formula C20H14FN3O3S B2390002 4-ethyl-N-(2-(4-fluorobenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 899975-54-3

4-ethyl-N-(2-(4-fluorobenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2390002
CAS No.: 899975-54-3
M. Wt: 395.41
InChI Key: HKUZKMLJANPKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-(2-(4-fluorobenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, a thiadiazole ring, and a fluorobenzoyl group, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-(4-fluorobenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the fluorobenzoyl group and the thiadiazole ring. Common reagents used in these reactions include fluorobenzoyl chloride, ethylamine, and thiadiazole precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(2-(4-fluorobenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

4-ethyl-N-(2-(4-fluorobenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is studied for its reactivity and potential as a building block for synthesizing more complex molecules.

    Biology: Researchers investigate its biological activity, including potential antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-ethyl-N-(2-(4-fluorobenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and interactions involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, thiadiazole-containing molecules, and fluorobenzoyl-substituted compounds. Examples include:

  • 4-ethyl-N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide
  • 4-ethyl-N-(2-(4-methylbenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide

Uniqueness

What sets 4-ethyl-N-(2-(4-fluorobenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorobenzoyl group, in particular, enhances its reactivity and potential interactions with biological targets, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

4-ethyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O3S/c1-2-14-19(28-24-23-14)20(26)22-16-13-5-3-4-6-15(13)27-18(16)17(25)11-7-9-12(21)10-8-11/h3-10H,2H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUZKMLJANPKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.